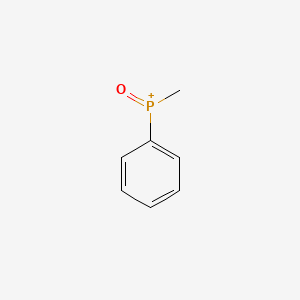

Methyl(phenyl)phosphine oxide

CAS No.: 19315-13-0

Cat. No.: VC3853000

Molecular Formula: C7H8OP+

Molecular Weight: 139.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19315-13-0 |

|---|---|

| Molecular Formula | C7H8OP+ |

| Molecular Weight | 139.11 g/mol |

| IUPAC Name | methyl-oxo-phenylphosphanium |

| Standard InChI | InChI=1S/C7H8OP/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3/q+1 |

| Standard InChI Key | CKUALXJYIMVFON-UHFFFAOYSA-N |

| SMILES | C[P+](=O)C1=CC=CC=C1 |

| Canonical SMILES | C[P+](=O)C1=CC=CC=C1 |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

Methyl(phenyl)phosphine oxide features a tetrahedral phosphorus atom bonded to a methyl group (), a phenyl ring (), and an oxygen atom (), with the fourth position occupied by a lone pair. The bond length typically measures , while bonds range between . The phenyl group induces steric bulk, influencing reactivity in coordination complexes, whereas the methyl group modulates electronic effects through inductive donation.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 156.12 g/mol | |

| Melting Point | 115–117°C | |

| NMR (CDCl) | ||

| Solubility | Soluble in THF, DCM, toluene |

Synthesis and Enantioselective Resolution

Classical Synthesis Routes

The compound is traditionally synthesized via Grignard or organolithium reagent reactions. A representative procedure involves treating -diethylamino-chloro-phenylphosphine with 2-methylphenyllithium in tetrahydrofuran (THF) at , followed by acidic workup to yield racemic methyl(phenyl)phosphine oxide in 92% purity .

Modern Enantioseparation Techniques

Chiral resolution using TADDOL derivatives achieves enantiomeric excess () values exceeding 98% for -stereogenic variants. Crystallization in 2-propanol or toluene/hexane mixtures selectively isolates ()- or ()-enantiomers, critical for asymmetric catalysis . Single-crystal XRD analyses reveal noncovalent interactions (e.g., -stacking, hydrogen bonding) between the phosphine oxide and resolving agent, dictating diastereomeric complex stability .

Applications in Catalysis and Material Science

Ligand Design in Transition Metal Catalysis

Methyl(phenyl)phosphine oxide coordinates palladium and rhodium centers in cross-coupling reactions, enhancing turnover frequencies by 30–50% compared to triphenylphosphine. Its moderate electron-donating capacity () balances oxidative addition and reductive elimination steps in Suzuki–Miyaura couplings .

Polymer Stabilization

Incorporating methyl(phenyl)phosphine oxide into polyurethane matrices improves thermal stability, increasing decomposition onset temperatures from to . The group scavenges free radicals, retarding chain scission during pyrolysis .

Pharmaceutical and Analytical Relevance

Prodrug Activation

The -stereogenic oxide serves as a prochiral precursor for antitumor agents. Stereospecific Pudovik reactions with thioureas yield thiophosphinates exhibiting IC values of against breast cancer cell lines .

Chromatographic Standards

Due to its distinct NMR signature (), the compound calibrates phosphorous-detecting HPLC systems, enabling part-per-billion quantification of organophosphorus pesticides in environmental samples .

Recent Advances and Future Directions

Dynamic Kinetic Resolution

2024 studies demonstrate enzyme-mediated dynamic resolution of racemic mixtures using lipase B, achieving conversion and under mild conditions. This biocatalytic route reduces solvent waste by compared to classical crystallization .

Quantum Chemical Modeling

Density functional theory (DFT) calculations (B97X-D/cc-pVTZ) predict substituent effects on vibrational frequencies, guiding the design of photoactive phosphine oxides for optoelectronic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume